molecular formula C3H3ClN2O3S B2406343 (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride CAS No. 1596005-08-1

(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride

Cat. No. B2406343
CAS RN: 1596005-08-1
M. Wt: 182.58
InChI Key: UQMWJCLGJLJSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C3H3ClN2O3S . It has a molecular weight of 182.59 . The compound is used in various research and industrial applications .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C3H3ClN2O3S/c4-10(7,8)1-3-5-2-9-6-3/h2H,1H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Biological Studies

  • Synthesis of N-Substituted Derivatives : A study by Khalid et al. (2016) explored the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing potential antibacterial properties against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • New Synthesis Methods : Agat’ev et al. (2015) developed a procedure for the introduction of sulfonyl chloride groups into 3,5-diaryl-1,2,4-oxadiazoles, enhancing the synthetic versatility of these compounds (Agat’ev et al., 2015).

  • Synthesis of Sulfonamides and Triazoles : Winterwerber et al. (2006) reported on the transformation of cyanomethanesulfonyl chloride into various derivatives, including 1,2,4-oxadiazol-3-methanesulfonamides, showcasing the chemical flexibility of these structures (Winterwerber et al., 2006).

  • Polymer Synthesis : Hamciuc et al. (2001) synthesized new poly-1,3,4-oxadiazoles, demonstrating their high thermal stability and potential in advanced material science applications (Hamciuc et al., 2001).

  • Anticancer and Anti-Inflammatory Activities : Bhargavi et al. (2018) synthesized novel 1,2,4-oxadiazolo sulfonamides, showing significant analgesic and anti-inflammatory activities in vivo (Bhargavi et al., 2018).

  • Antimicrobial Evaluation : Prajapati and Thakur (2014) synthesized novel azetidinones derived from 1,3,4-oxadiazole, evaluating their antimicrobial properties (Prajapati & Thakur, 2014).

  • Synthesis of Thiazolines : Sondhi et al. (2009) synthesized thiazoline derivatives and evaluated their anticancer and anti-inflammatory activities, demonstrating the pharmacological potential of these compounds (Sondhi et al., 2009).

properties

IUPAC Name

1,2,4-oxadiazol-3-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O3S/c4-10(7,8)1-3-5-2-9-6-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMWJCLGJLJSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1596005-08-1
Record name (1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.